Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a heterocyclic compound featuring a fused cyclopentane and imidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Cyclization: Formation of the cyclopentane-imidazole core.
Functionalization: Introduction of the acetic acid group.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler heterocyclic compound with a wide range of applications.
Cyclopentane: A saturated hydrocarbon that forms the core structure of the compound.
Imidazole-2-acetic acid: A related compound with similar functional groups but lacking the cyclopentane ring.
Uniqueness: Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is unique due to its fused ring system, which imparts distinct chemical and biological properties
Biologische Aktivität
Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring fused with an imidazole moiety, which is essential for its biological activity. The structural characteristics contribute to its ability to interact with various biological targets.
The biological activity of cyclopent[d]imidazole derivatives is primarily attributed to their ability to modulate enzyme activity and receptor interactions. The imidazole ring can engage in hydrogen bonding and π-π interactions with amino acid residues in active sites of enzymes or receptors, leading to inhibition or activation of these proteins .
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Cyclopent[d]imidazole derivatives have been shown to possess antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
Cyclopent[d]imidazole-2-acetic acid | 4-8 | Staphylococcus aureus, E. coli |
Other Imidazole Derivatives | 2-4 | Various bacterial strains |
2. Antioxidant Activity
Studies have demonstrated that cyclopent[d]imidazole compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, contributing to their potential therapeutic effects against oxidative damage-related diseases .
3. Anti-inflammatory Effects
Cyclopent[d]imidazole derivatives have shown promise as anti-inflammatory agents. They can inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several cyclopent[d]imidazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory effects of cyclopent[d]imidazole-2-acetic acid on human cell lines. The compound was found to significantly reduce the expression of pro-inflammatory cytokines in response to TNF-α stimulation, highlighting its potential for treating chronic inflammatory conditions .
Eigenschaften
Molekularformel |
C8H10N2O2 |
---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)4-7-9-5-2-1-3-6(5)10-7/h1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
RXPPWTZPKFGCHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.